Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)-
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Overview
Description
Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- typically involves constructing the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes often include the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, focusing on the stereochemistry and spatial orientation of substituents to enhance biological activity .
Chemical Reactions Analysis
Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a versatile scaffold for designing novel biologically active compounds. Its derivatives have shown potential in treating various diseases, including cancer, inflammation, and viral infections . Additionally, it is used in the development of new therapeutic agents and drug candidates .
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry and spatial orientation play crucial roles in its binding affinity and selectivity towards enantioselective proteins . This interaction can modulate various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The unique combination of substituents in Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- contributes to its distinct pharmacological profile .
Properties
CAS No. |
76870-00-3 |
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Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]-3-phenylurea |
InChI |
InChI=1S/C19H21N3O3/c23-18(22-12-4-5-13-22)14-25-17-10-8-16(9-11-17)21-19(24)20-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2,(H2,20,21,24) |
InChI Key |
GTKPJMWPFIVETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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